molecular formula C11H16N2O4 B8036577 (3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate

(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate

Cat. No.: B8036577
M. Wt: 240.26 g/mol
InChI Key: XXLXWSDASQBHDN-KNVOCYPGSA-N
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Description

(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydropyrrolo[3,4-C]pyrrole structure, which is a bicyclic system containing a pyrrole ring fused with a dioxohexahydro ring. The tert-butyl group attached to the carboxylate moiety adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This reaction is diastereoselective and proceeds efficiently in the presence of an organic photocatalyst . The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high diastereoselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate is unique due to its tert-butyl group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (3aR,6aS)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-8(14)6-4-12-5-7(6)9(13)15/h6-7,12H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXWSDASQBHDN-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)C2CNCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C(=O)[C@@H]2CNC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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